(5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione (5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13295880
InChI: InChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4+
SMILES: C1=CSC(=C1)C=C2C(=O)NC(=O)N2
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol

(5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione

CAS No.:

Cat. No.: VC13295880

Molecular Formula: C8H6N2O2S

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione -

Specification

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
IUPAC Name (5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione
Standard InChI InChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4+
Standard InChI Key NKNQLJMAPSUXLZ-GQCTYLIASA-N
Isomeric SMILES C1=CSC(=C1)/C=C/2\C(=O)NC(=O)N2
SMILES C1=CSC(=C1)C=C2C(=O)NC(=O)N2
Canonical SMILES C1=CSC(=C1)C=C2C(=O)NC(=O)N2

Introduction

Chemical Identity and Structural Features

(5E)-5-(Thiophen-2-ylmethylidene)imidazolidine-2,4-dione (IUPAC name: (5E)-5-[(thiophen-2-yl)methylidene]imidazolidine-2,4-dione) is a bicyclic compound characterized by a five-membered imidazolidine-2,4-dione ring fused to a thiophene moiety via an exocyclic double bond at position 5. The E-configuration of the double bond indicates that the thiophene substituent and the carbonyl group at position 4 are on opposite sides of the double bond .

Molecular Formula: C₈H₅N₂O₂S
Molecular Weight: 209.21 g/mol
Structural Features:

  • The imidazolidine-2,4-dione core contributes two carbonyl groups (C=O) at positions 2 and 4.

  • The thiophen-2-ylmethylidene group introduces sulfur-containing aromaticity, enhancing electronic conjugation .

  • The E-configuration stabilizes the molecule through reduced steric hindrance between the thiophene ring and the imidazolidine backbone .

Synthesis and Manufacturing

The synthesis of (5E)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione typically involves a Knoevenagel condensation between imidazolidine-2,4-dione and thiophene-2-carbaldehyde (Figure 1). This reaction proceeds under mild conditions with a catalytic base, such as piperidine, in a toluene or dimethylformamide (DMF) solvent system .

Reaction Conditions:

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Toluene or DMF

  • Temperature: Reflux (110–120°C)

  • Reaction Time: 6–8 hours

  • Yield: 85–96%

Mechanistic Insights:

  • The base deprotonates the active methylene group of imidazolidine-2,4-dione, generating a nucleophilic enolate.

  • Thiophene-2-carbaldehyde undergoes aldol-like condensation with the enolate, forming the exocyclic double bond.

  • Dehydration yields the final E-configured product .

Table 1. Optimization of Synthesis Conditions

ParameterOptimal ValueImpact on Yield
Catalyst (piperidine)10 mol%Maximizes enolate formation
SolventTolueneEnhances reaction rate
Temperature110°CBalances kinetics and stability

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.07 (s, 1H, vinylic H): Confirms the E-configuration .

    • δ 7.75–7.03 (m, 3H, thiophene H): Matches the aromatic protons of the thiophene ring .

    • δ 4.21 (s, 2H, N–CH₂–N): Corresponds to the methylene group in the imidazolidine ring .

  • ¹³C NMR:

    • δ 172.1 (C=O, position 2), 168.3 (C=O, position 4) .

    • δ 142.5 (C=S, thiophene linkage) .

Infrared (IR) Spectroscopy

  • Peaks at 1715 cm⁻¹ and 1680 cm⁻¹: Stretching vibrations of the two carbonyl groups .

  • 1590 cm⁻¹: C=C stretching of the exocyclic double bond .

UV-Vis Spectroscopy

  • λₘₐₓ: 285 nm (π→π* transition of the conjugated system) .

  • Molar Extinction Coefficient (ε): 12,500 L·mol⁻¹·cm⁻¹, indicating strong electronic delocalization .

Physical and Chemical Properties

Table 2. Key Physical Properties

PropertyValueMethod
Melting Point149–151°CDifferential Scanning Calorimetry
SolubilityDMSO > Methanol > WaterShake-flask method
LogP1.88Computational prediction

Stability:

  • The compound is stable under ambient conditions but degrades in strong acidic or basic media due to hydrolysis of the imidazolidine ring .

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